molecular formula C28H24O9 B10854085 Bequinostatin A CAS No. 607379-24-8

Bequinostatin A

Cat. No.: B10854085
CAS No.: 607379-24-8
M. Wt: 504.5 g/mol
InChI Key: RKXRXHADKSOULC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bequinostatin A involves several steps, starting from readily available precursors. The key steps typically include the formation of the naphthoquinone core structure through cyclization reactions, followed by functional group modifications to introduce the necessary hydroxyl and carboxylic acid groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using the Streptomyces sp. MI384-DF12 strain. The bacterium is cultured under controlled conditions to produce the compound, which is then extracted and purified using chromatographic techniques . This method ensures a consistent supply of this compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Bequinostatin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which can be further studied for their biological activities .

Mechanism of Action

Bequinostatin A exerts its effects by selectively inhibiting the activity of glutathione S-transferase pi 1 (GSTP1). This enzyme plays a crucial role in the detoxification of compounds by catalyzing their conjugation with glutathione. By inhibiting GSTP1, this compound disrupts this detoxification pathway, leading to the accumulation of toxic compounds within cells . This mechanism is particularly relevant in cancer research, where GSTP1 is often overexpressed in tumor cells, contributing to drug resistance .

Properties

CAS No.

607379-24-8

Molecular Formula

C28H24O9

Molecular Weight

504.5 g/mol

IUPAC Name

1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37)

InChI Key

RKXRXHADKSOULC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O

Origin of Product

United States

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